molecular formula C23H29N7O B10827863 5-cyclopropyl-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine

5-cyclopropyl-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine

Cat. No.: B10827863
M. Wt: 419.5 g/mol
InChI Key: HZHDCONQUBRRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 14, identified by the PubMed ID 34333981, is a synthetic organic molecule. It has been recognized as an inhibitor of several understudied kinases, including microtubule affinity regulating kinases 1, 3, and 4, mitogen-activated protein kinase kinase kinase 9, and NUAK family kinase 1 . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 14 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrimidine core.

    Substitution Reactions: Subsequent substitution reactions introduce the cyclopropyl, imidazolyl, and morpholinyl groups onto the pyrimidine ring.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of compound 14 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Compound 14 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert compound 14 into its reduced forms.

    Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

Compound 14 exerts its effects by inhibiting specific kinases, including microtubule affinity regulating kinases 1, 3, and 4, mitogen-activated protein kinase kinase kinase 9, and NUAK family kinase 1 . These kinases play crucial roles in various cellular processes, such as cell division, signaling, and metabolism. By inhibiting these kinases, compound 14 disrupts their normal functions, leading to altered cellular responses and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Compound 13: Another kinase inhibitor with a similar pyrimidine core structure.

    Compound 15: A related molecule with modifications in the substituent groups, leading to different kinase selectivity.

Uniqueness

Compound 14 is unique due to its specific combination of substituent groups, which confer its distinct kinase inhibition profile. Its ability to inhibit multiple kinases simultaneously makes it a valuable tool for studying complex biochemical pathways and developing new therapeutic strategies.

Properties

Molecular Formula

C23H29N7O

Molecular Weight

419.5 g/mol

IUPAC Name

5-cyclopropyl-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C23H29N7O/c1-2-17(15-30-8-10-31-11-9-30)12-19(3-1)28-23-26-14-21(18-4-5-18)22(29-23)25-7-6-20-13-24-16-27-20/h1-3,12-14,16,18H,4-11,15H2,(H,24,27)(H2,25,26,28,29)

InChI Key

HZHDCONQUBRRDH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(N=C2NCCC3=CN=CN3)NC4=CC=CC(=C4)CN5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.